BenchChemオンラインストアへようこそ!

4-(1,1,2-Trifluoroethoxy)piperidine;hydrochloride

Lipophilicity Drug Discovery ADME

4-(1,1,2-Trifluoroethoxy)piperidine hydrochloride (CAS 2490426-39-4) is a fluorinated piperidine derivative featuring a 1,1,2-trifluoroethoxy substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt (C₇H₁₃ClF₃NO, MW 219.63). The 1,1,2-trifluoroethoxy group (O–CHF–CHF₂) distinguishes this compound from the more common 2,2,2-trifluoroethoxy (O–CH₂–CF₃) motif by introducing a fluorine atom at the α-carbon, which alters inductive electronic effects, lipophilicity, and conformational dynamics.

Molecular Formula C7H13ClF3NO
Molecular Weight 219.63
CAS No. 2490426-39-4
Cat. No. B2830550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1,2-Trifluoroethoxy)piperidine;hydrochloride
CAS2490426-39-4
Molecular FormulaC7H13ClF3NO
Molecular Weight219.63
Structural Identifiers
SMILESC1CNCCC1OC(CF)(F)F.Cl
InChIInChI=1S/C7H12F3NO.ClH/c8-5-7(9,10)12-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H
InChIKeyIHZKUOURBSYXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,1,2-Trifluoroethoxy)piperidine Hydrochloride (CAS 2490426-39-4): A Fluorinated Piperidine Building Block with Distinct Lipophilic and Conformational Properties


4-(1,1,2-Trifluoroethoxy)piperidine hydrochloride (CAS 2490426-39-4) is a fluorinated piperidine derivative featuring a 1,1,2-trifluoroethoxy substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt (C₇H₁₃ClF₃NO, MW 219.63) . The 1,1,2-trifluoroethoxy group (O–CHF–CHF₂) distinguishes this compound from the more common 2,2,2-trifluoroethoxy (O–CH₂–CF₃) motif by introducing a fluorine atom at the α-carbon, which alters inductive electronic effects, lipophilicity, and conformational dynamics [1]. As part of the broader class of fluorinated piperidine fragments, this compound is positioned as a 3D building block for fragment-based drug discovery, with computed physicochemical properties (LogP 1.74, TPSA 21.26, 3 rotatable bonds) that place it in a distinct property space relative to its closest analogs [1].

Why 4-(1,1,2-Trifluoroethoxy)piperidine HCl Cannot Be Interchanged with Generic Fluorinated Piperidine Analogs


Fluorinated piperidine building blocks are not functionally interchangeable because the specific fluorination pattern—position, degree, and connectivity—governs critical molecular properties including basicity (pKa), lipophilicity (LogP), conformational preference, and metabolic recognition [1]. As demonstrated by Le Roch et al. (2024), fluorine substitution on the piperidine scaffold notably lowers pKa, which directly correlates with hERG channel affinity and cardiac toxicity risk [1]. The 1,1,2-trifluoroethoxy motif introduces a CHF₂ terminus and an α-fluoro substituent, producing a distinct electronic environment compared to the 2,2,2-trifluoroethoxy (CF₃ terminus), trifluoromethoxy (OCF₃), or difluoromethoxy (OCHF₂) analogs. Substituting any of these analogs without experimental validation risks altering lead compound pharmacokinetics, off-target profiles, and synthetic tractability. The quantitative evidence below establishes where 4-(1,1,2-trifluoroethoxy)piperidine HCl occupies measurable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence for 4-(1,1,2-Trifluoroethoxy)piperidine HCl Against Closest Analogs


Elevated Lipophilicity (LogP 1.74) Versus 4-(2,2,2-Trifluoroethoxy)piperidine (LogP 0.72–1.32)

The target compound exhibits computed LogP of 1.74 (Leyan), placing it 0.42–1.02 log units higher than the 4-(2,2,2-trifluoroethoxy)piperidine free base, which carries a CF₃-terminated side chain. Vendors report LogP values of 0.72 (Fluorochem) and 1.32 (Chemscene) for the 2,2,2-trifluoroethoxy analog . The increased lipophilicity of the 1,1,2-trifluoroethoxy variant is attributable to the CHF₂ terminus, which is known to contribute greater hydrophobic surface area than the symmetrical CF₃ group while retaining hydrogen-bond donor capacity at the terminal C–H [1].

Lipophilicity Drug Discovery ADME

Increased Rotatable Bond Count (3 vs. 2) Compared to 4-(2,2,2-Trifluoroethoxy)piperidine

The target compound possesses 3 rotatable bonds (Leyan computed), compared to 2 rotatable bonds for 4-(2,2,2-trifluoroethoxy)piperidine (Chemscene) . The additional rotatable bond arises from the CHF₂–CHF–O– arrangement versus the CF₃–CH₂–O– arrangement, where the 1,1,2-substitution pattern introduces an extra degree of conformational freedom about the C–O and C–C bonds of the ethoxy linker. This difference directly affects the three-dimensional shape diversity accessible to the fragment in binding pockets.

Conformational Flexibility Fragment-Based Drug Design 3D Diversity

Lipophilicity Advantage (LogP 1.74) Over 4-(Trifluoromethoxy)piperidine HCl (LogP 0.94)

The target compound's LogP of 1.74 (Leyan) is substantially higher than that of 4-(trifluoromethoxy)piperidine hydrochloride (LogP 0.94, Hit2Lead), representing an increase of 0.80 log units . The OCF₃ group is a compact, highly electronegative substituent that introduces less lipophilic character than the extended O–CHF–CHF₂ chain, which benefits from both the ethylene spacer and the CHF₂ terminus.

Lipophilicity OCF3 vs OCHFCHF2 CNS Penetration

Intermediate Lipophilicity and Conformational Rigidity Relative to 4-((1,1,2-Trifluoroethoxy)methyl)piperidine HCl (LogP 1.99, 4 Rotatable Bonds)

4-((1,1,2-Trifluoroethoxy)methyl)piperidine HCl (CAS 2445792-81-2) incorporates a methylene spacer between the piperidine ring and the trifluoroethoxy oxygen, yielding LogP 1.99 and 4 rotatable bonds versus LogP 1.74 and 3 rotatable bonds for the target compound . The methylene spacer increases lipophilicity by ΔLogP +0.25 and adds one additional rotatable bond, offering a tunable parameter for fragment growing and linker optimization strategies.

Methylene Spacer Conformational Tuning Structure-Property Relationship

Fluorination-Driven pKa Modulation and Reduced hERG Liability: Class-Level Evidence for Fluorinated Piperidine Building Blocks

Le Roch et al. (J. Org. Chem. 2024) demonstrated across a library of fluorinated piperidines that fluorine substitution notably lowers calculated pKa values of the piperidine nitrogen, and that this pKa reduction correlates with decreased affinity for hERG channels, thereby reducing cardiac toxicity risk [1]. While the study did not include the specific 4-(1,1,2-trifluoroethoxy) derivative, the class-level finding establishes that fluorinated alkoxy substituents at the 4-position contribute to this beneficial pKa modulation. The 1,1,2-trifluoroethoxy group, with its α-fluorine exerting a stronger inductive electron-withdrawing effect than the β-CF₃ in the 2,2,2-analog, is predicted to produce a greater pKa reduction than the 2,2,2-trifluoroethoxy counterpart.

pKa hERG Cardiac Safety Fragment-Based Drug Discovery

19F NMR Spectroscopic Handle: CHF₂ and CHF Signals Enable Quantitative In Vitro Tracking

The 1,1,2-trifluoroethoxy group (–O–CHF–CHF₂) contains three magnetically distinct fluorine environments: the CHF₂ group (two equivalent F atoms giving a doublet signal) and the CHF group (one F atom giving a more complex multiplet). This contrasts with the 2,2,2-trifluoroethoxy analog (–O–CH₂–CF₃), which produces a single triplet ¹⁹F signal [1]. The presence of two distinct ¹⁹F NMR signals offers a built-in internal reference and enables ratiometric quantification in ¹⁹F NMR-based binding assays, metabolic stability studies, and plasma protein binding experiments without requiring an internal standard [2].

19F NMR Fragment Screening Metabolism Studies Ligand-Observed NMR

Procurement-Relevant Application Scenarios for 4-(1,1,2-Trifluoroethoxy)piperidine HCl Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design Requiring Balanced LogP (1.5–2.0)

For fragment-based drug discovery programs targeting CNS indications, the LogP 1.74 of 4-(1,1,2-trifluoroethoxy)piperidine HCl places it within the optimal lipophilicity window for blood-brain barrier penetration (typically LogP 1–3). In contrast, the 4-(2,2,2-trifluoroethoxy) analog (LogP 0.72–1.32) may be too polar, and the methylene-spacer variant (LogP 1.99) approaches the upper end of the preferred range. Procurement of the 1,1,2-trifluoroethoxy derivative is indicated when the design hypothesis requires CNS-penetrant fragments without the need for additional lipophilicity-enhancing modifications [1].

19F NMR-Based Fragment Screening Requiring Internal Ratiometric Quantification

The two distinct ¹⁹F NMR signals (CHF₂ doublet and CHF multiplet) of the 1,1,2-trifluoroethoxy group provide an intrinsic ratiometric reference that is absent in single-signal fluorinated fragments such as the CF₃-containing 2,2,2-trifluoroethoxy analog. This makes the compound particularly valuable for ¹⁹F NMR-based binding assays (n-FABS, FAXS, T₂-filter experiments) where distinguishing specific binding from non-specific interactions or compound precipitation is critical for hit triage [1].

SAR Exploration of Alkoxy Linker Conformation and Lipophilicity in Lead Optimization

When a medicinal chemistry program requires systematic variation of the alkoxy linker between the piperidine core and fluorinated terminus, the direct-attached 4-(1,1,2-trifluoroethoxy)piperidine HCl (3 rotatable bonds, LogP 1.74) and the methylene-spacer variant (4 rotatable bonds, LogP 1.99) offer a matched molecular pair for assessing the impact of linker flexibility and lipophilicity on target engagement and pharmacokinetics. This pair enables deconvolution of conformational from electronic effects without altering the terminal fluorination pattern .

hERG-Safe Fragment Optimization Guided by pKa Modulation

Based on the class-level evidence that fluorinated piperidine pKa reduction correlates with decreased hERG affinity [2], the 1,1,2-trifluoroethoxy derivative—with its α-fluorine exerting stronger inductive withdrawal than the β-CF₃ of the 2,2,2-analog—is predicted to produce greater piperidine pKa reduction. This compound is preferentially selected over less electron-withdrawing alkoxy-piperidine analogs when minimizing cardiac ion channel off-target activity is a primary optimization objective in the lead series.

Quote Request

Request a Quote for 4-(1,1,2-Trifluoroethoxy)piperidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.